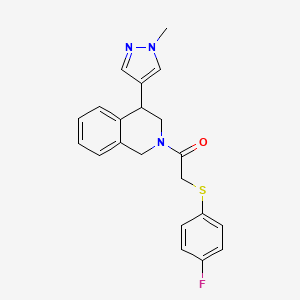
2-((4-fluorophenyl)thio)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorophenyl)thio)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C21H20FN3OS and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-fluorophenyl)thio)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule with potential biological activity. Its structure incorporates a fluorophenyl group, a thioether linkage, and a pyrazole moiety, which are known to confer various pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound can be broken down into key functional groups:
- Fluorophenyl group : Often linked to enhanced biological activity due to its electronic properties.
- Thioether linkage : Known for influencing pharmacokinetics and binding affinity.
- Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
The biological activity of the compound is primarily attributed to its interaction with various biological targets:
- CYP450 Enzyme Modulation : Similar compounds have been shown to induce cytochrome P450 enzymes, particularly CYP1A1, which plays a role in drug metabolism and activation of prodrugs. This induction can lead to increased formation of reactive metabolites that may contribute to antiproliferative effects in cancer cells .
- COX Inhibition : The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In related studies, pyrazole derivatives have demonstrated selective inhibition against COX-II, indicating that our compound may exhibit similar properties .
- Antiproliferative Activity : Research has indicated that compounds with similar structural features can exhibit significant antiproliferative effects against various cancer cell lines. This is often mediated through mechanisms such as DNA adduct formation and disruption of cell cycle progression .
Biological Activity Data
The following table summarizes relevant findings from various studies on compounds structurally similar to the target compound:
| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5F 203 | Antiproliferative | 10.5 | CYP1A1 induction |
| PYZ3 | COX-II Inhibitor | 0.011 | Selective COX inhibition |
| PYZ46 | Anti-inflammatory | 0.5 | COX-II inhibition |
Case Study 1: Anticancer Activity
A study investigated the effects of a pyrazole derivative similar to our compound on human breast cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation through the activation of CYP450 enzymes, leading to increased levels of reactive oxygen species (ROS) that damaged cellular components .
Case Study 2: Anti-inflammatory Effects
Another study focused on a series of pyrazole-linked compounds demonstrating significant anti-inflammatory activity in models of arthritis. The compounds exhibited selective inhibition of COX-II with minimal gastrointestinal toxicity, suggesting a favorable therapeutic profile for chronic inflammatory conditions .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-24-11-16(10-23-24)20-13-25(12-15-4-2-3-5-19(15)20)21(26)14-27-18-8-6-17(22)7-9-18/h2-11,20H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZPJAYTYYPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














